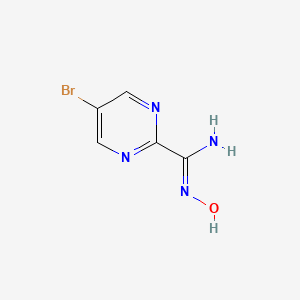![molecular formula C20H11F3N2O3 B2532485 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 339020-72-3](/img/structure/B2532485.png)
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing heterocyclic compounds, including pyranopyrimidine scaffolds, which are vital in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds are synthesized using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. This approach opens avenues for developing lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).
Stereochemistry in Pharmacological Profile
The design and synthesis of enantiomerically pure compounds based on pyrrolidin-2-one pharmacophore, including modifications to the core structure, highlight the direct relationship between stereochemistry and biological properties. These compounds demonstrate the importance of stereochemistry in enhancing pharmacological profiles, justifying the selection of the most effective stereoisomer (Veinberg et al., 2015).
Pyrimidine Derivatives in Optical Sensors
Pyrimidine derivatives are utilized as exquisite sensing materials and have various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the versatility of pyrimidine derivatives in developing optical sensors (Jindal & Kaur, 2021).
3-Hydroxycoumarin Chemistry
The chemistry of 3-hydroxycoumarin and its applications across various fields of biology showcases the importance of coumarin derivatives in synthetic organic chemistry. These compounds are used as starting materials or precursor molecules in pharmaceutical, perfumery, and agrochemical industries, highlighting the diverse applications of heterocyclic compounds (Yoda, 2020).
Microbial Degradation of Chemicals
The microbial degradation of polyfluoroalkyl chemicals in the environment emphasizes the role of biodegradation in mitigating the impacts of persistent organic pollutants. This research area is crucial for understanding the environmental fate and effects of chemical precursors and their transformation into more harmful substances (Liu & Avendaño, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-oxo-N-phenyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)17-14(18(27)24-11-6-2-1-3-7-11)10-13-16(26)12-8-4-5-9-15(12)28-19(13)25-17/h1-10H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBBELDFRRLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

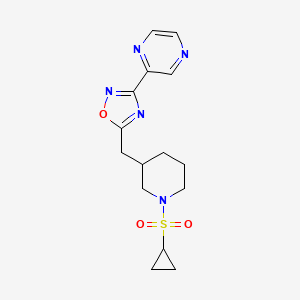
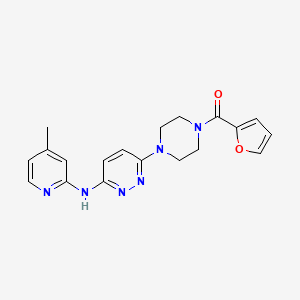

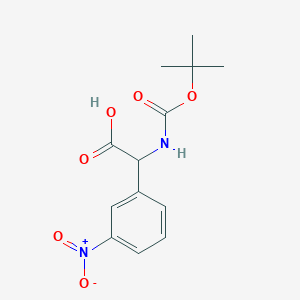
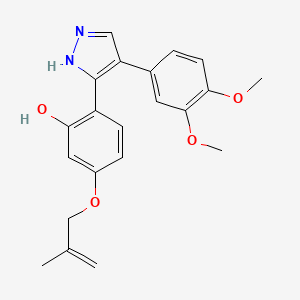

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)
![(3-fluorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2532414.png)

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)
